molecular formula C9H15NS B13283317 2-Methyl-2-(thiophen-2-YL)butan-1-amine

2-Methyl-2-(thiophen-2-YL)butan-1-amine

Cat. No.: B13283317
M. Wt: 169.29 g/mol
InChI Key: OQPOSQUUTDHLKX-UHFFFAOYSA-N
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Description

2-Methyl-2-(thiophen-2-YL)butan-1-amine is an organic compound that features a thiophene ring substituted with a methyl group and an amine group. This compound is structurally related to methamphetamine and methiopropamine, which are known for their stimulant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(thiophen-2-YL)butan-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(thiophen-2-YL)butan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogenating agents and alkylating agents are often used in substitution reactions.

Major Products

    Oxidation: Thiophene-2-carboxylic acid.

    Reduction: Various amine derivatives.

    Substitution: Halogenated and alkylated thiophene derivatives.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(thiophen-2-YL)butan-1-amine involves its function as a norepinephrine-dopamine reuptake inhibitor. This means it increases the levels of norepinephrine and dopamine in the brain by preventing their reuptake into neurons . This action is similar to that of methamphetamine, but with different potency and selectivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2-(thiophen-2-YL)butan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties. Its selective inhibition of norepinephrine and dopamine reuptake makes it a valuable compound for research in neuropharmacology .

Properties

Molecular Formula

C9H15NS

Molecular Weight

169.29 g/mol

IUPAC Name

2-methyl-2-thiophen-2-ylbutan-1-amine

InChI

InChI=1S/C9H15NS/c1-3-9(2,7-10)8-5-4-6-11-8/h4-6H,3,7,10H2,1-2H3

InChI Key

OQPOSQUUTDHLKX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CN)C1=CC=CS1

Origin of Product

United States

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